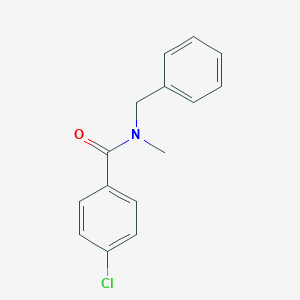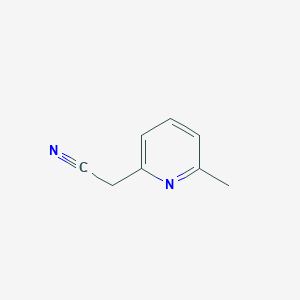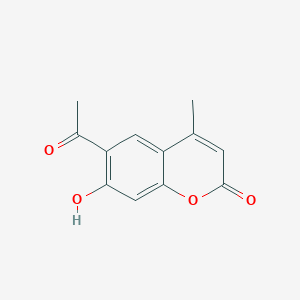
3-Chloro-1-methylnaphthalene
描述
3-Chloro-1-methylnaphthalene: is an organic compound with the molecular formula C11H9Cl . It belongs to the class of halogenated naphthalenes, which are derivatives of naphthalene where one or more hydrogen atoms are replaced by halogen atoms. This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the naphthalene ring system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylnaphthalene typically involves the chlorination of 1-methylnaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at a temperature range of 60°C to 70°C to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1-methylnaphthalene and chlorine gas into a reactor equipped with a catalyst bed. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high efficiency and yield. The product is then purified through distillation or recrystallization to obtain the pure compound .
化学反应分析
Types of Reactions: 3-Chloro-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 1-methylnaphthalene by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include 3-hydroxy-1-methylnaphthalene, 3-amino-1-methylnaphthalene, and 3-thio-1-methylnaphthalene.
Oxidation: Products include 3-chloro-1-naphthoic acid and 3-chloro-1-naphthaldehyde.
Reduction: The major product is 1-methylnaphthalene.
科学研究应用
Chemistry: 3-Chloro-1-methylnaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of halogenated aromatic compounds. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products that require halogenated aromatic compounds .
作用机制
The mechanism of action of 3-Chloro-1-methylnaphthalene involves its interaction with cellular components and enzymes. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer activities .
Molecular Targets and Pathways:
Proteins: The compound can modify protein structures and functions by forming covalent adducts.
DNA: It can cause DNA damage through alkylation or intercalation, leading to mutations or cell death.
ROS Generation: The compound can induce oxidative stress by generating ROS, which can damage cellular components
相似化合物的比较
1-Chloro-3-methylnaphthalene: Similar in structure but with the chlorine atom at the first position.
2-Chloro-4-methylnaphthalene: Another isomer with different substitution patterns.
1-Chloronaphthalene: A simpler compound with only one chlorine atom on the naphthalene ring .
Uniqueness: 3-Chloro-1-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific reactivity makes it valuable in synthetic chemistry for the preparation of targeted molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry and drug development .
属性
IUPAC Name |
3-chloro-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHAOCNSXWPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595489 | |
| Record name | 3-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104415-92-1 | |
| Record name | 3-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)









